1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
1-Bromo-17-phenyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure characterized by multiple fused rings and a bromine atom
Preparation Methods
The synthesis of 1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination of a precursor compound followed by cyclization reactions to form the pentacyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Cyclization and Ring-Opening: The pentacyclic structure can be modified through cyclization or ring-opening reactions under specific conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the pentacyclic structure play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione include:
17-amino-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Differing by the presence of an amino group instead of a bromine atom.
N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide: Featuring an acetyl group and different functional groups.
These compounds share structural similarities but differ in their functional groups, leading to unique properties and applications.
Properties
Molecular Formula |
C24H16BrNO2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-bromo-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H16BrNO2/c25-24-17-12-6-4-10-15(17)19(16-11-5-7-13-18(16)24)20-21(24)23(28)26(22(20)27)14-8-2-1-3-9-14/h1-13,19-21H |
InChI Key |
UYPPQVXIBQXKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)Br |
Origin of Product |
United States |
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